![molecular formula C9H13N3O2S B2549656 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034593-07-0](/img/structure/B2549656.png)
5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Description
Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with the chemical formula C4H4N2 . Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .
Synthesis Analysis
Pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring, can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Molecular Structure Analysis
The molecular structure of pyrazine consists of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .
Physical And Chemical Properties Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .
Scientific Research Applications
- Researchers have synthesized novel triazolo[4,3-a]pyrazine derivatives containing this scaffold and evaluated their antibacterial properties .
Antibacterial Activity
Neurological Disorders
properties
IUPAC Name |
5-cyclopropylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c13-15(14,9-1-2-9)11-5-6-12-8(7-11)3-4-10-12/h3-4,9H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJFQIVCCBLUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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